REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[K+].[C:6]([NH:9][C:10]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:11]=1[CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:8])[CH3:7]>OS(O)(=O)=O>[C:6]([NH:9][C:10]1[C:20]([N+:1]([O-:4])=[O:2])=[CH:19][C:18]([Cl:21])=[CH:17][C:11]=1[CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:8])[CH3:7] |f:0.1|
|
Name
|
Potassium nitrate
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(COC(C)=O)C=C(C=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for a further 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a mixture of isomers, which
|
Type
|
CUSTOM
|
Details
|
were separated by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-60% ethyl acetate in petroleum ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(COC(C)=O)C=C(C=C1[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.454 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |